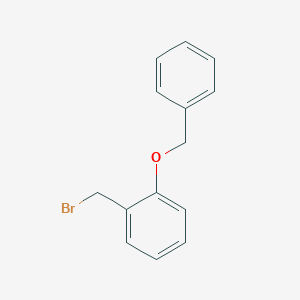

2-Benciloxibencilbromuro

Descripción general

Descripción

Synthesis Analysis 2-Benzyloxybenzylbromide and related compounds have been synthesized through various chemical reactions. For example, compounds with similar structures have been synthesized by reacting commercial acids with specific amines, yielding high purities and yields, indicating a straightforward synthesis pathway that could be adapted for 2-Benzyloxybenzylbromide (Polo et al., 2019).

Molecular Structure Analysis The molecular structure of compounds closely related to 2-Benzyloxybenzylbromide has been determined through X-ray crystallography, showing detailed geometric parameters that can provide insights into the structural characteristics of 2-Benzyloxybenzylbromide. Theoretical calculations, such as DFT, offer predictions on geometric structures, atomic charges, and molecular electrostatic potentials, which are crucial for understanding the molecular behavior of such compounds (Zeyrek et al., 2015).

Chemical Reactions and Properties Chemical reactions involving the bromobenzyl moiety, as seen in 2-Benzyloxybenzylbromide, include debenzylative cross-coupling, which leads to the formation of diaryl sulfides from aryl benzyl sulfides and aryl bromides. Such reactions proceed with high efficiency and yield, demonstrating the chemical reactivity and potential transformations of the benzyl bromide group (Mao et al., 2014).

Physical Properties Analysis The physical properties of benzyl bromide derivatives, including 2-Benzyloxybenzylbromide, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical reactions. For instance, studies on the synthesis and characterization of related compounds provide valuable data on melting points, solubility, and stability, which are indicative of the physical behavior of benzyl bromide derivatives (Bacchi et al., 2004).

Chemical Properties Analysis The chemical properties of 2-Benzyloxybenzylbromide, such as reactivity and stability, can be understood by examining the reactivity patterns of benzyl bromides in various chemical reactions. For example, palladium-catalyzed reactions involving benzyl bromides have been utilized to synthesize a wide range of compounds, indicating the versatility and chemical reactivity of the benzyl bromide functional group (Gabriele et al., 2006).

Aplicaciones Científicas De Investigación

Síntesis de benzofuranos polifenólicos

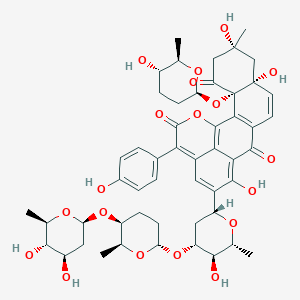

El 2-benciloxibencilbromuro se usa en la síntesis de benzofuranos polifenólicos resveratrol diméricos hexacíclicos . Esta tecnología sintética se aplicó a la síntesis total de malibatol A, shoreaphenol y otros polifenoles biológicamente relevantes .

2. Preparación de éteres y ésteres bencílicos El this compound está surgiendo como un nuevo reactivo suave, conveniente y, en algunos casos, excepcionalmente efectivo para la síntesis de éteres y ésteres bencílicos . Este artículo proporciona un protocolo revisado de transferencia de bencilo en el que la N-metilación de 2-benciloxipirida entrega el reactivo activo in situ .

Protección de sustratos complejos de alcohol

El grupo bencilo se usa ampliamente como grupo protector en química orgánica y medicinal. El this compound se puede usar para proteger sustratos complejos de alcohol como éteres bencílicos en condiciones neutras .

Síntesis de éteres PMB

La activación in situ del this compound sin aislar la sal activa presenta ciertas ventajas, como se describió para la síntesis de éteres PMB .

5. Síntesis de éteres bencílicos a partir de alcoholes El this compound libera una especie bencílica electrófila al calentarla; se ha demostrado la aplicación a la síntesis de éteres bencílicos a partir de alcoholes para los cuales otros protocolos no eran adecuados .

Síntesis de otros éteres arimetílicos

La metodología de usar this compound se puede extender a la síntesis de otros éteres arimetílicos .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAVJJQEPGJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363814 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103633-30-3 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

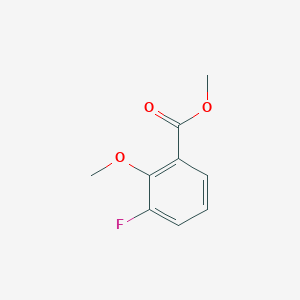

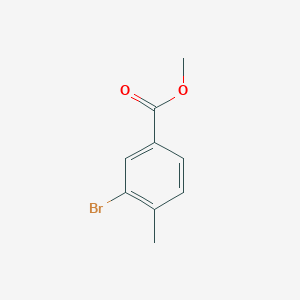

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)